molecular formula C3H7O7P B13415046 2,3-Dihydroxy-3-phosphonopropanoic acid

2,3-Dihydroxy-3-phosphonopropanoic acid

Cat. No.: B13415046
M. Wt: 186.06 g/mol
InChI Key: OSJPPGNTCRNQQC-REOHCLBHSA-N
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Description

2,3-Dihydroxy-3-phosphonopropanoic acid is an organic compound with the molecular formula C3H7O5P. It is a phosphonic acid derivative and is known for its role in various biochemical and industrial applications. The compound is characterized by the presence of two hydroxyl groups and a phosphonic acid group attached to a three-carbon backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-3-phosphonopropanoic acid typically involves the reaction of glycerol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-3-phosphonopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dihydroxy-3-phosphonopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an inhibitor of certain enzymes.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-3-phosphonopropanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or activator of these enzymes, affecting various biochemical pathways. The phosphonic acid group is particularly important for its binding affinity to metal ions and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phosphonopropionic acid
  • Phosphonoacetic acid
  • 6-Phosphonohexanoic acid
  • 2-Aminoethylphosphonic acid

Uniqueness

2,3-Dihydroxy-3-phosphonopropanoic acid is unique due to the presence of both hydroxyl and phosphonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with enzymes and metal ions.

Properties

Molecular Formula

C3H7O7P

Molecular Weight

186.06 g/mol

IUPAC Name

(2S)-2-hydroxy-3-phosphonooxypropanoic acid

InChI

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1

InChI Key

OSJPPGNTCRNQQC-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(=O)O)O)OP(=O)(O)O

Origin of Product

United States

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